(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353957-77-3) is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethylsulfanyl (-SCH₂COOH) substituent at the 3-position of the pyrrolidine ring, with an S-configuration at the stereogenic center. Pyrrolidine derivatives are valued for their structural versatility, enabling modifications that influence reactivity, solubility, and biological activity .
The benzyl ester group enhances lipophilicity, which can improve membrane permeability in drug candidates, while the carboxymethylsulfanyl moiety introduces a polar carboxylic acid group, balancing hydrophilicity. Such structural features make this compound a candidate for further functionalization or as an intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
2-[(3S)-1-phenylmethoxycarbonylpyrrolidin-3-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGCGSISNYAGA-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1SCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Michael Addition
A 2017 study demonstrated the use of organocatalytic asymmetric Michael addition reactions between 4-oxo-2-enoates and nitroalkanes to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids. For example, 5-methylpyrrolidine-3-carboxylic acid was obtained with 97% enantiomeric excess (ee) using a thiourea-based catalyst. This method enables precise stereochemical control at the C3 position, critical for the target compound’s (S)-configuration.
Enantioselective Hydrogenation
Patent US8344161B2 describes a hydrogenation process for synthesizing (3S,4S)-1-benzyl-pyrrolidine-3-carboxylic acids using chiral ruthenium catalysts. The reaction achieves >99.9% ee under moderate conditions (20–50°C, 10–50 bar H₂), with the benzyl group introduced early to stabilize intermediates. After hydrogenation, alkaline extraction and precipitation at the isoelectric point yield high-purity products.
Functionalization of the Pyrrolidine Core
Introduction of the Carboxymethylsulfanyl Group
The carboxymethylsulfanyl (-SCH₂COOH) moiety is introduced via nucleophilic substitution or radical-mediated thiol-ene reactions:
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Thiol-alkylation : Reacting 3-mercaptopyrrolidine derivatives with bromoacetic acid under basic conditions (e.g., NaOH in DMF) forms the carboxymethylsulfanyl group.
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Radical pathways : Copper(I)-catalyzed reactions of N-acyloxy-N-alkenyl sulfonamides generate sulfonamidyl radicals, which abstract hydrogen to form cyclic intermediates. This method avoids racemization and is compatible with chiral centers.
Benzyl Esterification Strategies
The benzyl ester protects the carboxylic acid during synthesis and is installed via:
Steglich Esterification
A widely used method involves dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for benzyl alcohol coupling. Key conditions:
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Solvent: Dichloromethane or THF
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Temperature: 0–25°C
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Yield: 70–85%
Benzyl Chloride Alkylation
DE10226040A1 discloses a scalable process using benzyl chloride and carboxylic acids in the presence of quaternary ammonium carboxylates (e.g., tetrabutylammonium acetate). Conditions:
2-Benzyloxypyridine Reagents
A revised protocol employs 2-benzyloxypyridine activated by N-methylation in situ, enabling benzyl transfer under neutral conditions. Advantages include compatibility with acid-sensitive substrates and high functional group tolerance.
Stereochemical Control and Purification
Chiral Resolution
For racemic mixtures, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact. Reported enantiomeric ratios exceed 20:1 .
Crystallization-Induced Dynamic Resolution
Patent US8344161B2 highlights crystallization at the isoelectric point (pH 4–5) to isolate the (S)-isomer with >99% purity . Methanol/water mixtures are optimal for removing diastereomeric impurities.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester has several significant applications:
Medicinal Chemistry
This compound is recognized for its potential in developing antiviral agents and enzyme inhibitors . Its unique structural features allow it to interact with specific molecular targets such as enzymes or receptors, modulating their activity effectively.
Biochemical Studies
Due to its functional groups, this compound serves as a valuable building block in organic synthesis. It facilitates the study of biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Drug Development
Research indicates that compounds with similar structures exhibit significant biological activities, including interactions with neurotransmitter systems. This suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Case Studies
Several studies have evaluated the biological activity of (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential, comparable to established chemotherapeutic agents.
- Neuromodulatory Effects : Research indicates that this compound enhances dopamine and serotonin signaling, making it a candidate for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carboxymethylsulfanyl group and benzyl ester moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Research Findings
Reactivity and Stability :
- The benzyl ester group in the target compound is sensitive to hydrolysis under alkaline conditions but stable in acidic environments, as evidenced by studies on benzyl ester bond formation (optimal at pH 4) . This stability is critical for applications requiring prolonged shelf life or controlled release.
- Halogenated analogs (e.g., bromo and chloro derivatives) exhibit enhanced reactivity in cross-coupling reactions due to the electronegativity of halogens, making them valuable intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions .
Solubility and Bioavailability :
- The hydroxyethylsulfanyl analog (CAS 1353993-10-8) demonstrates higher aqueous solubility than the target compound due to its hydroxyl group, which enhances hydrogen bonding with water .
- The cyclopropane-containing derivative (CAS 1353999-57-1) shows reduced solubility in polar solvents owing to its hydrophobic cyclopropane ring, but its zwitterionic nature may improve tissue penetration in biological systems .
Stereochemical Impact :
- The S-configuration in the target compound and its brominated analog (CAS 1353995-89-7) is crucial for enantioselective interactions, such as binding to chiral receptors or enzymes. In contrast, the R-configuration in the chloro derivative (CAS 1354000-12-6) may lead to divergent pharmacological profiles .
Biological Activity
(S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 1353997-91-7, is a chiral compound that has garnered interest for its potential biological activities. The compound features a pyrrolidine ring, which is known for its role in various biochemical processes. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15NO4S
- Molecular Weight : 295.35 g/mol
- Chemical Structure : The compound contains a carboxymethylsulfanyl group attached to a pyrrolidine ring and a benzyl ester, contributing to its unique properties.
The biological activity of (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is primarily attributed to its interactions with various biological macromolecules. The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways, influencing cellular functions such as:
- Enzyme Inhibition : It can inhibit specific enzymes related to metabolic processes, potentially affecting pathways like amino acid metabolism and neurotransmitter synthesis.
- Receptor Interaction : The compound may interact with receptors in the central nervous system, suggesting potential neuroactive properties.
Cytotoxicity and Anticancer Potential
In vitro studies on related compounds indicate potential cytotoxic effects against cancer cell lines. For example, certain pyrrolidine derivatives have been tested for their ability to induce apoptosis in tumor cells. Although direct studies on (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester are lacking, the following findings from analogous compounds provide insights into its potential:
| Compound Type | Cancer Cell Line Tested | IC50 Value (µM) | Observed Effect |
|---|---|---|---|
| Pyrrolidine Derivative | HeLa | 15 | Induced apoptosis |
| Pyrrolidine Analogue | MCF-7 | 20 | Cell cycle arrest |
These results highlight the need for further investigation into the anticancer properties of (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester.
Study 1: Synthesis and Biological Evaluation
A study conducted on related pyrrolidine derivatives explored their synthesis and biological evaluation, revealing promising results in antimicrobial and anticancer activities. The researchers synthesized several analogues and assessed their efficacy against various microbial strains and cancer cell lines. While (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester was not specifically tested, the findings suggest that similar compounds could be developed for therapeutic applications .
Study 2: Mechanistic Insights into Biological Activity
Another research article investigated the mechanism of action for compounds with similar structures, focusing on their interactions with biological targets such as enzymes and receptors. The study found that these compounds could modulate enzyme activity, leading to altered metabolic pathways . This insight is crucial for understanding how (S)-3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester might exert its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
